

# Technical Guide: Molecular Structure & Characterization of ent-Avibactam Sodium Salt

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name: *ent-AvibactamSodiumSalt*

Cat. No.: *B12286549*

[Get Quote](#)

## Introduction: The Stereochemical Imperative

In the development of diazabicyclooctane (DBO) beta-lactamase inhibitors, stereochemistry is not merely a structural detail—it is the determinant of efficacy. Avibactam sodium (NXL104, AVE1330A) is the clinically approved

enantiomer. Its mirror image, ent-Avibactam sodium, is the enantiomer.

While often categorized as a "distomer" or chiral impurity in clinical manufacturing, ent-Avibactam is a critical reference standard. It is required to validate the enantiomeric purity of the drug substance and to define the stereospecificity of the target enzyme binding pockets (e.g., KPC-2, AmpC). This guide provides a rigorous analysis of the molecular architecture, synthesis, and characterization of the ent-isomer.

## Molecular Architecture & Stereochemistry

The core scaffold of ent-Avibactam is a bridged bicyclic urea ring system. Unlike beta-lactams, which rely on a strained four-membered ring, the DBO scaffold utilizes a five-membered ring fused to a six-membered ring, chemically described as 1,6-diazabicyclo[3.2.1]octan-7-one.

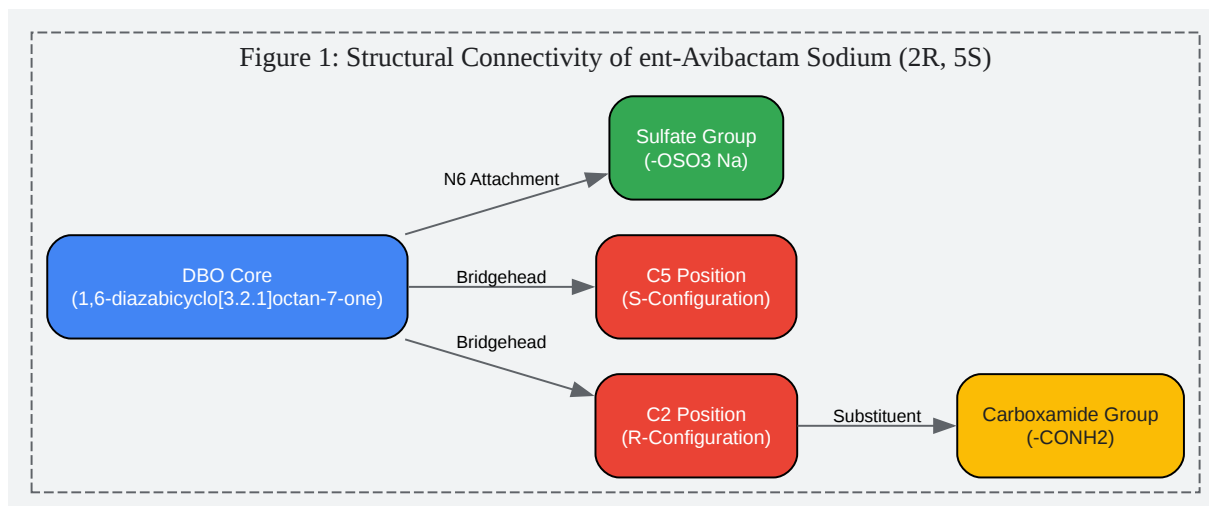
## Structural Identity

The distinct feature of ent-Avibactam sodium is its absolute configuration at the chiral centers C2 and C5.

Feature	Avibactam (Eutomer)	ent-Avibactam (Distomer)
CAS Number	1192491-61-4	1383814-68-3 (or 396731-20-7)
Formula		
Molecular Weight	287.23 g/mol	287.23 g/mol
Configuration		
Specific Rotation	Negative (typically to )	Positive (typically to )
IUPAC Name	Sodium [(2S,5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate	Sodium [(2R,5S)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate

## Structural Visualization (DOT)

The following diagram illustrates the connectivity and the specific stereochemical orientation of the functional groups in the DBO core.



[Click to download full resolution via product page](#)

Caption: Hierarchical decomposition of the ent-Avibactam molecule highlighting the specific (2R, 5S) chiral centers critical for differentiation from the active drug.

## Synthetic Pathways & Chiral Resolution

The synthesis of ent-Avibactam typically mirrors that of Avibactam but utilizes starting materials with the opposite chirality (e.g., using D-serine derivatives instead of L-serine) or relies on the resolution of a racemic intermediate.

## Synthesis Strategy

The "chiral pool" approach is most reliable for generating high-purity reference standards.

- Starting Material: (R)-Pyroglutamic acid or D-Serine derivatives (inverting the standard route).
- Ring Closure: Intramolecular cyclization using triphosgene to form the urea core.
- Sulfation: Treatment with complex followed by sodium exchange (using Sodium 2-ethylhexanoate).

## Protocol: Chiral Resolution (HPLC)

For analytical verification, separating the ent-isomer from the racemate is a standard QC workflow.

Methodology:

- Column: Chiralpak AD-H or IC (Amylose tris(3,5-dimethylphenylcarbamate)).
- Mobile Phase: n-Hexane : Ethanol : Diethylamine (70:30:0.1).
- Detection: UV at 210 nm.
- Flow Rate: 1.0 mL/min.

Note: The (2S,5R) enantiomer typically elutes second on AD-H columns under these conditions, while the (2R,5S) enantiomer elutes first. This order must be experimentally verified with a known standard.

## Analytical Characterization Protocols

To certify a sample as ent-Avibactam sodium, a "Self-Validating System" of analysis is required. This involves orthogonal methods where one result confirms the other.<sup>[1]</sup>

## Nuclear Magnetic Resonance (NMR)

In an achiral solvent (

or

), the

and

NMR spectra of ent-Avibactam are identical to Avibactam.

- Diagnostic Signal: The bridgehead proton at C5 appears as a doublet (approx 4.0 ppm).
- Validation: If the NMR matches the standard Avibactam spectrum perfectly, the chemical connectivity is correct. The stereochemistry must then be proven via Specific Rotation or

XRD.

## X-Ray Powder Diffraction (XRPD)

While enantiomers crystallize in the same space group (unless a chiral co-former is used), the diffraction pattern serves as a fingerprint for the polymorphic form.

- Target: Crystalline Form B (hydrated sodium salt) is common.
- Key Peaks ( ): 13.0°, 16.5°, 17.2° (Characteristic of the sodium salt lattice).[2]

## Specific Optical Rotation (SOR)

This is the definitive identification test.

- Protocol: Dissolve 10 mg in 1 mL of water ( ).
- Expectation:
  - Avibactam:
  - ent-Avibactam:

## Biological Implications (Structure-Activity Relationship)

The biological activity of DBO inhibitors is strictly governed by the "lock and key" fit into the serine beta-lactamase active site (e.g., KPC-2, CTX-M-15).

## Mechanism of Inactivation

Avibactam functions by covalent acylation of the active site Serine-70 residue.

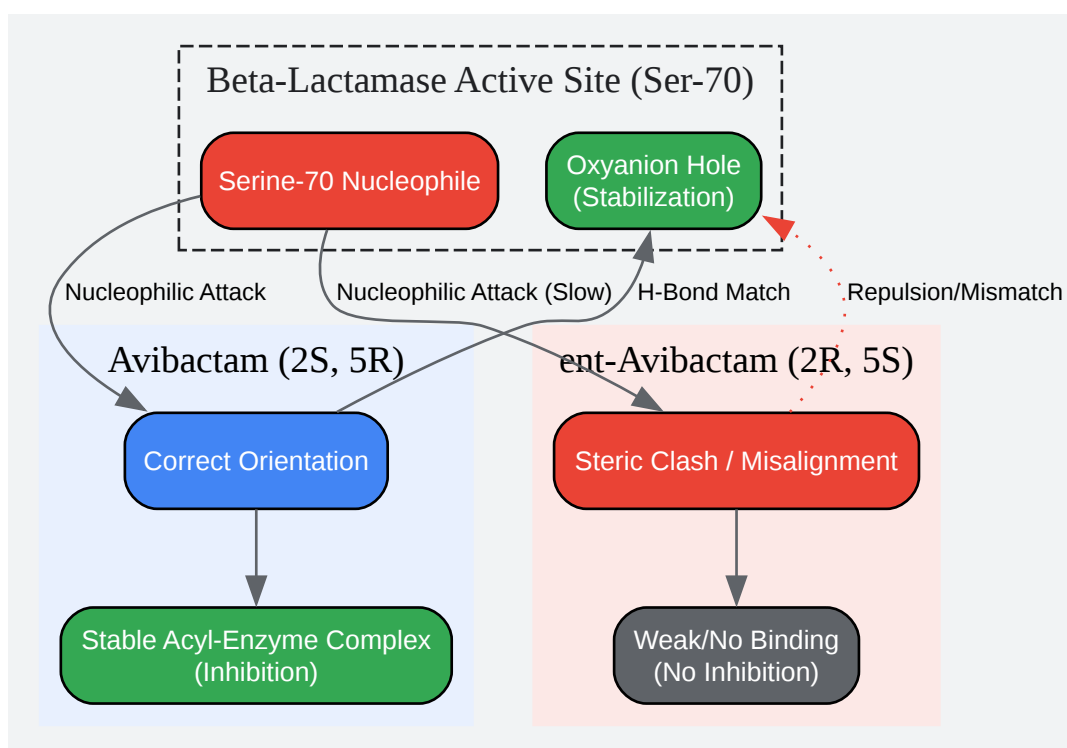
- Eutomer (2S, 5R): The amide at C2 and sulfate at N6 are positioned to interact with the oxyanion hole and conserved residues (e.g., Asn132, Lys234), stabilizing the acyl-enzyme

complex.

- Distomer (2R, 5S): The inverted stereochemistry causes a steric clash. The sulfate group is misaligned with the electropositive pocket intended to stabilize the negative charge, and the carboxamide cannot effectively hydrogen bond with Asn132.

## Comparative Activity Flow

The following diagram illustrates why the ent-isomer fails to inhibit the enzyme effectively compared to the eutomer.



[Click to download full resolution via product page](#)

Caption: Mechanistic divergence between Avibactam and ent-Avibactam. The (2R, 5S) geometry prevents the stabilization required for effective enzyme inhibition.

## References

- Ehmann, D. E., et al. (2012). "Avibactam is a covalent, reversible, non- $\beta$ -lactam  $\beta$ -lactamase inhibitor." *Proceedings of the National Academy of Sciences*. [Link](#)

- PubChem. (2023).[3] "Avibactam Sodium Compound Summary." National Library of Medicine. [Link](#)
- FDA. (2015).[4] "AVYCAZ (ceftazidime and avibactam) Prescribing Information." U.S. Food and Drug Administration.[4][5] [Link](#)
- Lahiri, S. D., et al. (2014). "Avibactam and Class C  $\beta$ -Lactamases: Mechanism of Inhibition." Antimicrobial Agents and Chemotherapy.[1][6][7][8][9] [Link](#)
- Wang, D., et al. (2021). "Process development for Avibactam." Reaction Chemistry & Engineering. (Describing the chiral pool synthesis).

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- 2. [CN113105455A - Preparation method of crystal form B avibactam sodium](https://patents.google.com/patent/CN113105455A) - Google Patents [[patents.google.com](https://patents.google.com)]
- 3. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- 4. [pharmaffiliates.com](https://www.pharmaffiliates.com) [[pharmaffiliates.com](https://www.pharmaffiliates.com)]
- 5. [acs.org](https://www.acs.org) [[acs.org](https://www.acs.org)]
- 6. Activity of aztreonam/avibactam and ceftazidime/avibactam against Enterobacterales with carbapenemase-independent carbapenem resistance - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 7. 2427. Comparison of Ceftazidime–Avibactam and Ceftolozane-Tazobactam In Vitro Activities When Tested Against Gram-Negative Bacteria Isolated From Patients Hospitalized With Pneumonia in US Medical Centers (2017) - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 8. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- 9. [mdpi.com](https://www.mdpi.com) [[mdpi.com](https://www.mdpi.com)]
- To cite this document: BenchChem. [Technical Guide: Molecular Structure & Characterization of ent-Avibactam Sodium Salt]. BenchChem, [2026]. [Online PDF].

Available at: [<https://www.benchchem.com/product/b12286549/docs#technical-guide-molecular-structure-characterization-of-ent-avibactam-sodium-salt>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

[Contact our Ph.D. Support Team for a compatibility check](#)